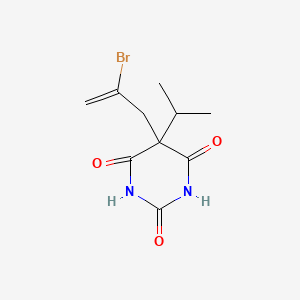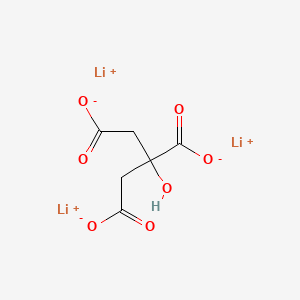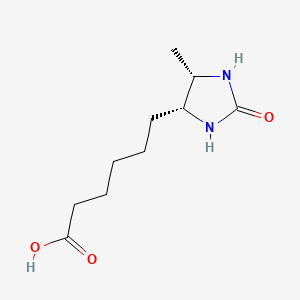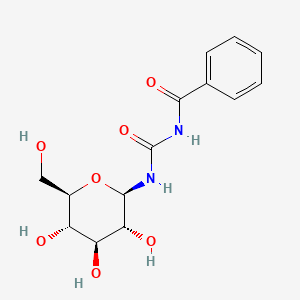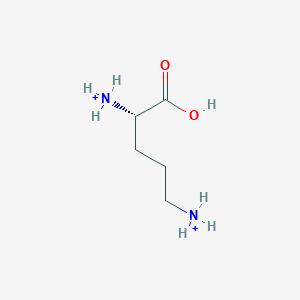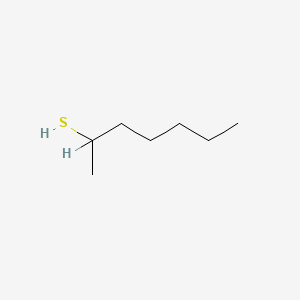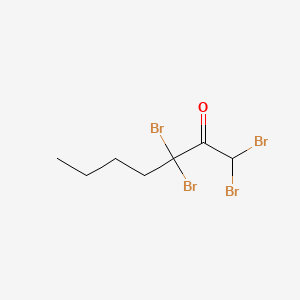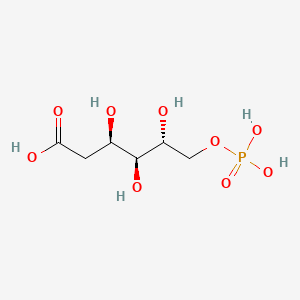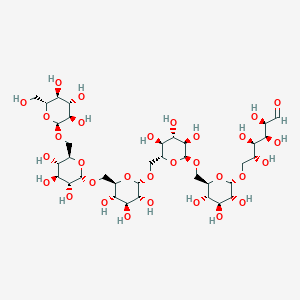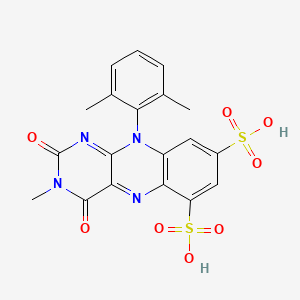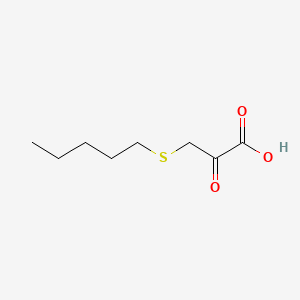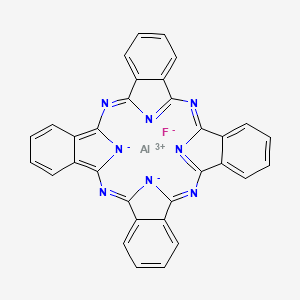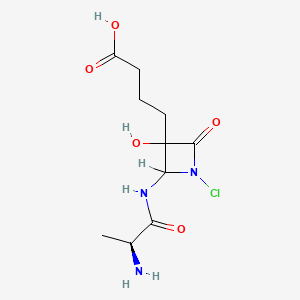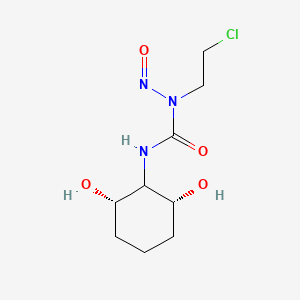
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Donu has been used in trials studying the treatment of Psychosis.
Aplicaciones Científicas De Investigación
Mechanistic Pathways and Anticancer Activity
N-(2-Chloroethyl)-N-nitrosoureas, like carmustine and lomustine, have shown critical use in brain tumor and leukemia treatments due to their toxic nature. Studies have identified that their mechanism involves generating isocyanates and other reactive metabolites leading to DNA adducts. Notably, nitric oxide (NO) release has been proposed as a mechanistic pathway for their activity. In vitro studies against cancer cell lines like human breast (MCF-7) and lung (A549) adenocarcinoma show that these compounds are efficient even under hypoxic conditions. For example, 1-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) is selectively more toxic to A549 cancer cells and causes cell cycle arrest in the G2/M-phase (Sarkar et al., 2015).
Synthesis for Improved Drug Efficacy
Efforts to synthesize derivatives of N-(2-Chloroethyl)-N-nitrosoureas, like 3-Cyclohexyl-1-alkylselenoureas, have been conducted to create more effective drugs for brain tumors. These selenium compounds demonstrate increased lipid solubility compared to their oxygen and sulphur counterparts (Nizar et al., 2010).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been conducted to understand the relationship between the molecular structure of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNU) derivatives and their anticancer activity. These studies use density functional theory (DFT)-based descriptors to model the anticancer activity, shedding light on the structure-activity relationship of CCNU derivatives. This research aids in developing more effective and less toxic nitrosoureas as anticancer agents (Cao et al., 2012).
Distribution and Cytotoxicity Studies
Research has also focused on the distribution and cytotoxicity of these compounds in biological systems. Studies show varying responses to nitrosoureas among different tissue types, highlighting the complexity of their interactions in vivo. For instance, one study on the distribution of Bratton-Marshall-positive material following intravenous injections of nitrosoureas in mice revealed differential accumulation in various tissues, suggesting tissue-specific effects (Kari et al., 2004).
Molecular Modeling and Interaction with DNA
Molecular modeling studies have been conducted to understand the binding and interaction of these compounds with DNA. Such studies provide insights into the mechanisms of cytotoxicity at a molecular level, which is crucial for designing new therapeutic agents with improved efficacy and safety profiles. An example is the research on semustine binding with DNA, which demonstrates major-groove-directed DNA alkylation (Agarwal et al., 2015).
Spin-Labelled Derivatives and Antimelanomic Effects
Studies on spin-labelled nitrosoureas and their non-labelled clinically used analogues, such as lomustine, have shown promising antimelanomic activity. These derivatives exhibit faster decomposition, higher alkylating, and lower carbamoylating activity compared to lomustine, suggesting a potential new trend in synthesizing more selective and less toxic nitrosourea derivatives for treating melanoma (Zheleva et al., 2001).
Propiedades
Número CAS |
58484-17-6 |
|---|---|
Nombre del producto |
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea |
Fórmula molecular |
C9H16ClN3O4 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[(2R,6S)-2,6-dihydroxycyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16)/t6-,7+,8? |
Clave InChI |
BQIFCAGMUAMYDV-DHBOJHSNSA-N |
SMILES isomérico |
C1C[C@H](C([C@H](C1)O)NC(=O)N(CCCl)N=O)O |
SMILES |
C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O |
SMILES canónico |
C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O |
Otros números CAS |
58484-17-6 |
Sinónimos |
2-((((2-chloroethyl)-nitrosoamino)carbonyl)amino)-1,3-cyclohexanediol DONU |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




